

A Technical Guide to the Chemical Properties and Applications of y-Butyrolactone-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of γ -**Butyrolactone-d6** (GBL-d6), its applications in analytical chemistry, and detailed experimental methodologies. This isotopically labeled compound is a critical tool in forensic toxicology, clinical chemistry, and pharmaceutical research, primarily serving as an internal standard for the quantification of γ -butyrolactone (GBL) and its metabolite, γ -hydroxybutyric acid (GHB).

Core Chemical and Physical Properties

y-Butyrolactone-d6 is a deuterated analog of GBL, a five-membered lactone. The substitution of hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical behavior. [1] This characteristic is fundamental to its application in isotope dilution mass spectrometry.

The key chemical and physical properties of **y-Butyrolactone-d6** are summarized in the table below for easy reference and comparison.



Property	Value
Chemical Formula	C4D6O2
Molecular Weight	92.13 g/mol
CAS Number	77568-65-1
Appearance	Liquid
Melting Point	-45 °C
Boiling Point	204-205 °C
Density	1.197 g/mL at 25 °C
Refractive Index	n20/D 1.436
Isotopic Purity	≥98 atom % D
Chemical Purity	≥98%
Deuterium Incorporation	≥99% deuterated forms (d1-d6); ≤1% d0
Solubility	Soluble in acetonitrile (50 mg/ml)
Storage Temperature	-20°C
Stability	≥ 4 years at -20°C

Analytical Applications and Significance

The primary application of **y-Butyrolactone-d6** is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its utility is paramount in the accurate measurement of GBL and GHB in complex biological matrices such as blood, urine, and plasma.[4]

GBL is a prodrug of GHB, a psychoactive substance with a history of abuse, often implicated in cases of drug-facilitated sexual assault.[2][4] Accurate quantification of these compounds is therefore crucial in forensic investigations. The use of a deuterated internal standard like GBL-d6 compensates for analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the results.[4]



Experimental Protocols

The following is a representative protocol for the determination of GBL in urine using GC-MS with a deuterated internal standard. This methodology is based on the conversion of any present GHB to GBL under acidic conditions, followed by liquid-liquid extraction.

Sample Preparation for GC-MS Analysis of GBL in Urine

- Sample Aliquoting: Pipette 5 mL of urine into a suitable glass tube.
- Internal Standard Spiking: Add a known amount of the internal standard (e.g., GHB-d6, which will be converted to GBL-d6). A typical concentration would be 10 μg/mL.
- Acidification and Lactonization: Acidify the sample to pH 1 by adding 200 μL of 10 M HCI.
 This step facilitates the conversion (lactonization) of any GHB present to GBL.
- Incubation: Heat the sample at 60°C for 1 hour to ensure complete lactonization.
- pH Adjustment: Adjust the pH of the solution to 5.0 using 400 μ L of 5 M KOH and 500 μ L of 4 M sodium acetate buffer.
- Solvent Addition: Add 0.2 mL of tert-Butanol and vortex for 30 seconds.
- Extraction: Add 1 mL of tert-Butyl methyl ether (TBME) and 5 g of Na₂SO₄. Shake the mixture for 20 minutes.
- Phase Separation: Centrifuge the sample for 5 minutes at 1800 rpm to separate the organic and aqueous layers.
- Sample Transfer: Carefully transfer the organic layer into a GC vial for analysis.

GC-MS Instrumentation and Parameters

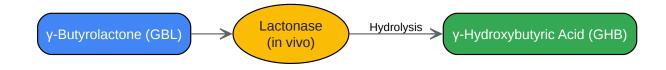
- Gas Chromatograph: Hewlett-Packard 6890 or equivalent.
- Column: Agilent HP-5MS (26 m × 0.25 mm × 0.25 μm) or similar.
- Carrier Gas: Helium at a flow rate of 1 mL/min.



- Injector Temperature: 280°C.
- Injection Volume: 5 μL with a split ratio of 1:6.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp 1: Increase to 100°C at a rate of 15°C/min.
 - Ramp 2: Increase to 330°C at a rate of 35°C/min.
 - Final hold: Isothermal at 330°C for 3 minutes.
- Mass Spectrometer: Hewlett-Packard 5973 or equivalent.
- Mode: Selective Ion Monitoring (SIM).
- Ions to Monitor:
 - GBL: m/z 42, 56, and 86.
 - o GBL-d6: m/z 48, 60, and 92.

Visualizing Workflows and Relationships

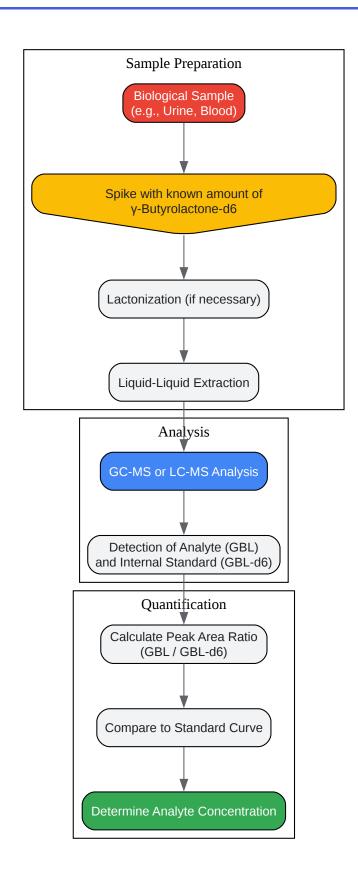
To further elucidate the role and context of γ -Butyrolactone-d6, the following diagrams illustrate key processes.



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Caption: Metabolic conversion of GBL to the active form, GHB.





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Caption: Workflow for quantification using isotope dilution.



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